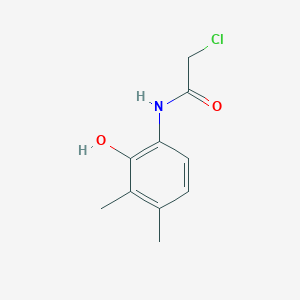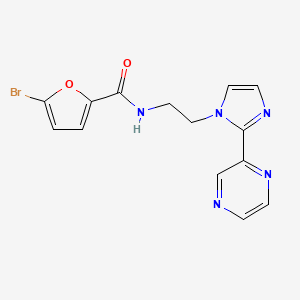![molecular formula C15H13FN4OS B2603115 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1421517-64-7](/img/structure/B2603115.png)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a benzo[d]thiazol-2-yl group, such as 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), are key materials for making naphthalene . They exhibit distinguishing photophysical phenomena in different solvents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling or reactions with α-bromoaldehyde diethyl acetals or α-haloketones .Molecular Structure Analysis
The molecular structure of these compounds can be affected by solvent polarity, which can influence excited-state hydrogen bonds and proton transfers .Chemical Reactions Analysis
The degree of charge transfer in these compounds can gradually increase with an increase in solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction is gradually inhibited by increasing solvent polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their absorption and fluorescence emission spectra, can be affected by solvent polarity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Compounds derived from fluoro-substituted benzo[b]pyran, including those structurally related to the queried chemical, have been tested against various human cancer cell lines (lung, breast, CNS cancer) and demonstrated anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
- Investigation into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with similar structural motifs, exhibiting significant in vitro and in vivo efficacy, with improved metabolic stability over previous iterations (Stec et al., 2011).
Antimicrobial Activity
- Synthesized derivatives of 2-aminobenzothiazoles, including compounds structurally similar to the one , have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their potential as antimicrobial agents (Anuse et al., 2019).
Material Science and Photovoltaic Efficiency
- Studies on benzothiazolinone acetamide analogs, structurally akin to the queried compound, have explored their spectroscopic and quantum mechanical properties, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection, suggesting applications beyond pharmaceuticals into renewable energy sources (Mary et al., 2020).
Src Kinase Inhibitory and Anticancer Activities
- N-benzyl-substituted acetamide derivatives with thiazole instead of pyridine have been synthesized and evaluated for Src kinase inhibitory activities. These compounds, including variations of the queried chemical structure, showed inhibition of cell proliferation in various cancer cell lines, highlighting their potential as cancer therapeutic agents (Fallah-Tafti et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-20(9-13(21)18-10-4-3-7-17-8-10)15-19-14-11(16)5-2-6-12(14)22-15/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLGQBYGJLSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)


![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)

![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)
![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)
![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)